molecular formula C16H14ClN3O3S B2370881 4-((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile CAS No. 2034447-91-9

4-((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile

Cat. No. B2370881
CAS RN: 2034447-91-9
M. Wt: 363.82
InChI Key: YBQFAIAWCITUPJ-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

Specific physical and chemical properties of this compound, such as melting point, boiling point, solubility, etc., are not provided in the available resources.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthesis Techniques : Research has focused on synthesizing derivatives of pyrrolidine and pyridine, which are key components of the compound . For example, Smolobochkin et al. (2018) explored the formation of new 1-sulfonyl-2-arylpyrrolidines through aza-Michael reactions with various amines (Smolobochkin et al., 2018).

  • Chemical Properties : Studies like that by Mąkosza and Judka (2005) have investigated the reactivity of γ-chlorocarbanions, which are structurally similar to components of the compound, highlighting a new synthesis approach for pyrrolidines (Mąkosza & Judka, 2005).

Potential Applications

  • Chemical Synthesis : Research by Rozze and Fray (2009) on deuterated versions of similar compounds for use as bioanalytical standards in clinical trials shows the potential application of these compounds in drug development and analysis (Rozze & Fray, 2009).

  • Material Science : Shen et al. (2014) conducted a study on the synthesis, crystal structure, and computational analysis of pyrazolo[3,4-b]pyridin-3-ol derivatives, which are structurally related to the compound, indicating its relevance in the field of material science (Shen et al., 2014).

  • Pharmaceutical Research : Aikawa et al. (2017) investigated 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs), suggesting potential pharmaceutical applications of structurally related compounds (Aikawa et al., 2017).

Future Directions

The future directions for research on this compound could include further exploration of its potential biological activities, given its structural similarity to pyrrolidine and pyridine derivatives known to exhibit a range of pharmacological activities . This could involve in vitro and in vivo studies to evaluate its effects on various biological targets and processes.

properties

IUPAC Name

4-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]sulfonylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S/c17-15-10-19-7-5-16(15)23-13-6-8-20(11-13)24(21,22)14-3-1-12(9-18)2-4-14/h1-5,7,10,13H,6,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBQFAIAWCITUPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile

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